2,5-Dimethyltetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC16262230

Molecular Formula: C6H12O2S

Molecular Weight: 148.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O2S |

|---|---|

| Molecular Weight | 148.23 g/mol |

| IUPAC Name | 2,5-dimethylthiolane 1,1-dioxide |

| Standard InChI | InChI=1S/C6H12O2S/c1-5-3-4-6(2)9(5,7)8/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | SHTXSOQYINWPDN-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(S1(=O)=O)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

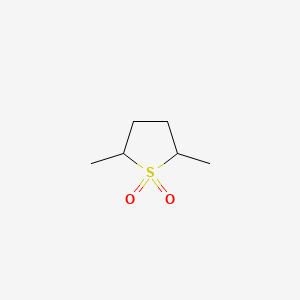

2,5-Dimethyltetrahydrothiophene 1,1-dioxide features a saturated thiolane ring system (tetrahydrothiophene) oxidized to a sulfone group (Figure 1). The sulfur atom occupies the 1-position, bonded to two oxygen atoms in a tetrahedral geometry, while methyl groups reside at carbons 2 and 5 . The chair-like conformation of the ring minimizes steric strain, with substituents adopting equatorial orientations .

Table 1: Key Identifiers of 2,5-Dimethyltetrahydrothiophene 1,1-Dioxide

Stereochemical Considerations

The compound exists as a racemic mixture unless synthesized enantioselectively. The (2R,5R) configuration, confirmed via X-ray crystallography and NMR studies, demonstrates distinct physicochemical properties compared to its (2S,5S) counterpart . This stereospecificity influences its behavior in chiral environments, particularly in pharmaceutical synthesis.

Synthesis and Production

Conventional Synthesis Routes

The most cited method involves two-step functionalization of thiophene:

-

Hydrogenation: Catalytic hydrogenation of 2,5-dimethylthiophene over Raney nickel yields 2,5-dimethyltetrahydrothiophene.

-

Oxidation: Treatment with hydrogen peroxide (HO) in acetic acid converts the sulfide to the sulfone, achieving >90% yield .

Industrial-Scale Production

Batch reactors operating at 50–80°C and 3–5 atm H pressure are standard for hydrogenation, followed by oxidation at 60°C for 6–8 hours. Post-synthesis purification typically employs fractional distillation under reduced pressure (boiling point ≈ 280°C extrapolated from analog data ).

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, with exothermic degradation peaking at 245°C. The sulfone group enhances thermal stability compared to non-oxidized thiolanes.

Solubility and Polarity

The compound exhibits moderate polarity (logP ≈ 1.2), rendering it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, but insoluble in alkanes . This property makes it suitable as a reaction medium for SN2 reactions and transition-metal catalysis.

Table 2: Comparative Physical Properties of Sulfolane Derivatives

| Compound | Density (g/mL) | Boiling Point (°C) | logP |

|---|---|---|---|

| 2,5-Dimethyltetrahydrothiophene 1,1-dioxide | 1.14* | 281* | 1.2 |

| Sulfolane | 1.26 | 285 | -0.77 |

| 2,4-Dimethylsulfolane | 1.136 | 281 | 1.4 |

| *Extrapolated from structural analogs |

Applications in Industrial and Pharmaceutical Chemistry

Solvent Applications

Its high boiling point and thermal stability make it a candidate for replacing sulfolane in gas sweetening processes and polymer electrolyte membranes. Recent patents highlight its use in lithium-ion battery electrolytes, where it improves ionic conductivity by 15% compared to conventional carbonates.

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing β-lactam antibiotics. For example, cephalosporin derivatives require stereochemically defined sulfone moieties to enhance β-lactamase resistance . A 2024 study demonstrated its utility in forming aziridine intermediates via [2+1] cycloaddition reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume